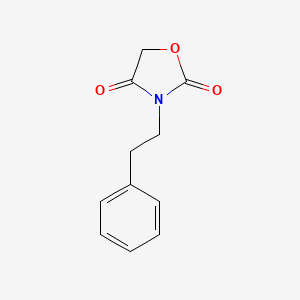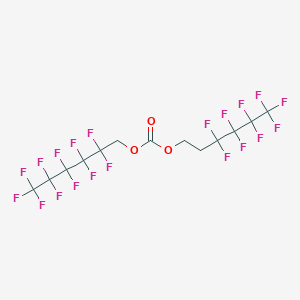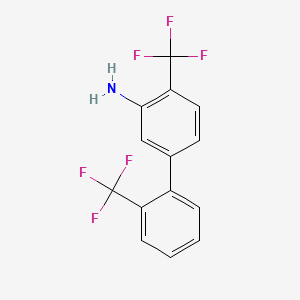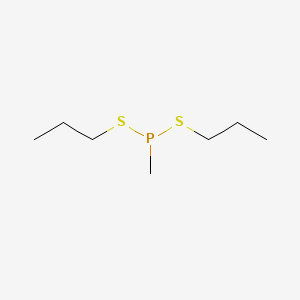
Methyl 4-(2-hydroxyethyl)-3-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-hydroxyethyl)-3-methoxybenzoate is an organic compound with the molecular formula C11H14O4 It is a derivative of benzoic acid, featuring a methoxy group at the third position and a hydroxyethyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-hydroxyethyl)-3-methoxybenzoate typically involves the esterification of 4-(2-hydroxyethyl)-3-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyethyl group is oxidized to a carboxyl group, forming 4-(2-carboxyethyl)-3-methoxybenzoic acid.
Reduction: The compound can be reduced to form Methyl 4-(2-hydroxyethyl)-3-methoxybenzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often in the presence of a base or under acidic conditions.
Major Products Formed:
Oxidation: 4-(2-carboxyethyl)-3-methoxybenzoic acid.
Reduction: Methyl 4-(2-hydroxyethyl)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Methyl 4-(2-hydroxyethyl)-3-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and oxidoreductases.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including fragrances and flavoring agents.
作用机制
The mechanism by which Methyl 4-(2-hydroxyethyl)-3-methoxybenzoate exerts its effects depends on its specific application. In enzymatic reactions, it acts as a substrate that undergoes hydrolysis or oxidation. The hydroxyethyl and methoxy groups play crucial roles in its interaction with enzymes, influencing binding affinity and reaction rates.
Molecular Targets and Pathways:
Enzymes: Esterases and oxidoreductases are primary targets.
Pathways: The compound can participate in metabolic pathways involving ester hydrolysis and oxidation-reduction reactions.
相似化合物的比较
Methyl 4-hydroxybenzoate: Lacks the hydroxyethyl group, making it less versatile in certain chemical reactions.
Methyl 3-methoxybenzoate: Lacks the hydroxyethyl group, affecting its reactivity and applications.
Ethyl 4-(2-hydroxyethyl)-3-methoxybenzoate: Similar structure but with an ethyl ester instead of a methyl ester, which can influence its physical properties and reactivity.
Uniqueness: Methyl 4-(2-hydroxyethyl)-3-methoxybenzoate is unique due to the presence of both hydroxyethyl and methoxy groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
属性
分子式 |
C11H14O4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
methyl 4-(2-hydroxyethyl)-3-methoxybenzoate |
InChI |
InChI=1S/C11H14O4/c1-14-10-7-9(11(13)15-2)4-3-8(10)5-6-12/h3-4,7,12H,5-6H2,1-2H3 |
InChI 键 |
RORWTYLCNUQTPE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C(=O)OC)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12078018.png)
![2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12078026.png)
![6-Fluoro-1,2,4-triazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B12078041.png)
![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-11-oxo-](/img/structure/B12078043.png)

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-methylaniline](/img/structure/B12078055.png)

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B12078064.png)
![10,13-dimethyl-17-[6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12078070.png)

![[2-Benzoyloxy-3-(4-oxo-3-phenylmethoxy-5-prop-2-enyloxolan-2-yl)propyl] benzoate](/img/structure/B12078092.png)



